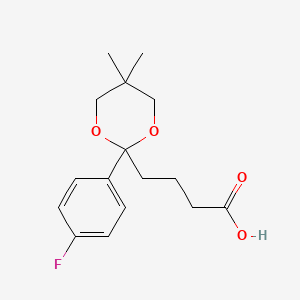
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate is a synthetic steroidal compound with the molecular formula C24H32O5 and a molecular weight of 400.51 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate involves several steps. One common method includes the acetylation of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione using acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways . This interaction can lead to changes in gene expression and subsequent physiological effects.
Comparison with Similar Compounds
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate can be compared with other similar compounds, such as:
17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione: This compound has a similar structure but differs in the presence of a methyl group instead of a methoxy group.
17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione: This compound has an additional methylene group at the 16th position.
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: This compound has a methylene group at the 1a,2a positions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
95975-51-2 |
|---|---|
Molecular Formula |
C₂₄H₃₂O₅ |
Molecular Weight |
400.51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





